Palladium;2-phenylaniline;tricyclohexylphosphane;chloride
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Overview
Description
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is a versatile chemical compound with diverse applications in scientific research. Its unique properties enable it to be utilized in catalysts, organic synthesis, and material science studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palladium;2-phenylaniline;tricyclohexylphosphane;chloride typically involves the reaction of palladium precursors with 2-phenylaniline and tricyclohexylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. Common solvents used in the synthesis include dichloromethane and chloroform.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions in specialized reactors. The process includes the purification of the final product through crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form palladium oxides.
Reduction: It can be reduced to lower oxidation states of palladium.
Substitution: The chloride ligand can be substituted with other ligands such as phosphines or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include palladium oxides, reduced palladium species, and substituted palladium complexes. These products are often used as intermediates in further chemical transformations .
Scientific Research Applications
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential use in biological imaging and as a probe for detecting specific biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is utilized in the production of fine chemicals and materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Palladium;2-phenylaniline;tricyclohexylphosphane;chloride exerts its effects involves the coordination of the palladium center with various substrates. The molecular targets include organic molecules with functional groups that can form stable complexes with palladium. The pathways involved often include oxidative addition, transmetallation, and reductive elimination, which are common in palladium-catalyzed reactions .
Comparison with Similar Compounds
Similar Compounds
Bis(tricyclohexylphosphine)palladium(II) dichloride: This compound is similar in structure but has two chloride ligands instead of one.
Palladium(II) acetate: Another palladium complex used in similar catalytic applications.
Uniqueness
Palladium;2-phenylaniline;tricyclohexylphosphane;chloride is unique due to the presence of 2-phenylaniline, which imparts specific electronic and steric properties that enhance its catalytic activity and selectivity in certain reactions. This makes it particularly valuable in specialized organic synthesis and material science applications.
Properties
Molecular Formula |
C30H44ClNPPd- |
---|---|
Molecular Weight |
591.5 g/mol |
IUPAC Name |
palladium;2-phenylaniline;tricyclohexylphosphane;chloride |
InChI |
InChI=1S/C18H33P.C12H11N.ClH.Pd/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;;/h16-18H,1-15H2;1-9H,13H2;1H;/p-1 |
InChI Key |
WBTWEZSUMQNZEV-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC=CC=C2N.[Cl-].[Pd] |
Origin of Product |
United States |
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